molecular formula C19H19N3 B14527239 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine CAS No. 62325-63-7

1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine

Cat. No.: B14527239
CAS No.: 62325-63-7
M. Wt: 289.4 g/mol
InChI Key: YADDEDKCMFPOJW-UHFFFAOYSA-N
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Description

1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine is a chemical compound characterized by the presence of a diazo group (-N=N-) attached to an indene structure. This compound is part of the broader class of diazo compounds, which are known for their unique reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:

    Formation of the Amine Precursor: The starting material, N,N-diethyl-2-phenyl-1H-inden-3-amine, is synthesized through a series of reactions involving the alkylation of 2-phenylindene.

    Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazo compound. The reaction is carried out under cold conditions to prevent decomposition of the diazo group.

Industrial Production Methods: Industrial production of diazo compounds often employs continuous flow chemistry to enhance safety and efficiency. This method allows for the on-demand generation of diazo intermediates, minimizing the risks associated with handling these potentially explosive compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.

    Cycloaddition Reactions: Often carried out in the presence of a catalyst such as copper or rhodium complexes.

    Decomposition Reactions: Can be induced by heat or light, often in the presence of a suitable trapping agent to capture the carbene intermediate.

Major Products Formed:

    Substituted Indene Derivatives: Formed through nucleophilic substitution.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Carbene Adducts: Formed from the decomposition of the diazo group.

Scientific Research Applications

1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine involves the generation of a reactive carbene intermediate upon decomposition of the diazo group. This carbene can then participate in various chemical reactions, including insertion into C-H bonds, addition to double bonds, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Uniqueness: 1-Diazo-N,N-diethyl-2-phenyl-1H-inden-3-amine is unique due to its indene backbone, which imparts specific electronic and steric properties that influence its reactivity and applications. Unlike simpler diazo compounds, it offers the potential for more complex and diverse chemical transformations.

Properties

CAS No.

62325-63-7

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

3-diazo-N,N-diethyl-2-phenylinden-1-amine

InChI

InChI=1S/C19H19N3/c1-3-22(4-2)19-16-13-9-8-12-15(16)18(21-20)17(19)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI Key

YADDEDKCMFPOJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=[N+]=[N-])C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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